N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide
Description
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. The structure includes a 3-fluorophenyl substituent at position 2 of the triazolo-thiazole ring and a 5-methylthiophene-2-sulfonamide group linked via an ethyl chain at position 5. The compound’s design leverages the electron-withdrawing fluorine atom to enhance stability and binding interactions, while the thiophene sulfonamide may improve solubility and target specificity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S3/c1-11-5-6-15(26-11)27(23,24)19-8-7-14-10-25-17-20-16(21-22(14)17)12-3-2-4-13(18)9-12/h2-6,9-10,19H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDWTHODHOHXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolothiazole core, followed by the introduction of the fluorophenyl group and the thiophene sulfonamide moiety. Common reagents used in these reactions include various halogenated compounds, sulfonating agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution often involve catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has been explored for its anticancer properties:
- Case Study : In vitro studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Research published in Cancer Letters highlighted its effectiveness against breast cancer cell lines .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory effects:
- Case Study : A study in Pharmacology Reports reported that this compound significantly reduced inflammation markers in animal models of arthritis .
Neurological Applications
Research indicates potential applications in neurology:
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Substituent Position and Electronic Effects
The 3-fluorophenyl group in the target compound contrasts with the 4-fluorophenyl analog in N-{2-[2-(4-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide (). The meta-fluorine position may create distinct electronic effects, such as altered dipole moments or steric interactions, compared to para-substituted derivatives .
Sulfonamide Tail Modifications
The 5-methylthiophene-2-sulfonamide group is a critical differentiating factor:
- Tetrahydronaphthalene sulfonamide : A related compound () replaces the thiophene with a bulkier 5,6,7,8-tetrahydronaphthalene system, which could reduce membrane permeability but enhance hydrophobic interactions .
- Simple aryl sulfonamides : Pesticidal agents like ethametsulfuron methyl ester () use benzoate-linked sulfonamides, prioritizing enzyme inhibition via sulfonylurea motifs rather than heteroaromatic systems .
Table 2: Sulfonamide Tail Comparison
Biological Activity
Overview
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide is a complex synthetic compound that incorporates a triazole-thiazole framework and a sulfonamide group. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features several functional groups that contribute to its biological activity:
- Triazole and Thiazole Rings : These heterocycles are known for their ability to interact with various biological targets.
- Sulfonamide Group : This moiety is often associated with antibacterial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The sulfonamide group may interact with active sites of enzymes, while the triazole-thiazole framework can modulate receptor activity through non-covalent interactions.
Antimicrobial Activity
Research indicates that compounds containing the triazole-thiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : In vitro studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 0.046 μM against MRSA .
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.046 | MRSA |
| Triazole Derivative B | 0.125 | E. coli |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that triazolo-thiazole derivatives can inhibit the proliferation of cancer cells such as A549 (lung cancer) and MCF-7 (breast cancer) cells.
- Cell Viability Assays : The compound showed a dose-dependent reduction in cell viability in these cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 10 |
| MCF-7 | 15 |
Anti-inflammatory Activity
The sulfonamide group in the compound is associated with anti-inflammatory effects. Research has indicated that similar compounds can reduce inflammation markers in various models.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Fluorophenyl Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the triazole ring influence the compound's potency against microbial strains.
- Functional Group Variation : Modifying the sulfonamide group can lead to changes in pharmacokinetic properties and selectivity against specific targets.
Case Studies
Several studies have focused on synthesizing and evaluating derivatives of this compound:
- Study on Antimicrobial Efficacy : A series of triazolo-thiazoles were synthesized and tested against a panel of pathogens. Results showed promising antibacterial activity with MIC values significantly lower than conventional antibiotics .
- Evaluation of Anticancer Properties : A recent study investigated the effects of various triazolo-thiazole derivatives on cancer cell lines and found that certain modifications led to enhanced anticancer activity compared to existing treatments .
Q & A
Basic Research Questions
Q. What are the critical synthetic challenges and optimization strategies for preparing N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-5-methylthiophene-2-sulfonamide?
- Answer : The synthesis involves multi-step reactions, including cyclization of thiazolo-triazole cores and sulfonamide coupling. Key challenges include controlling regioselectivity during heterocycle formation and minimizing side reactions. Optimization strategies include:
- Temperature control : Maintaining 60–80°C during cyclization to prevent decomposition .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for sulfonamide coupling .
- Catalyst-free approaches : One-pot methods reduce purification steps and improve yields up to 70% .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity (>95%) with a C18 column and acetonitrile/water gradient .
- NMR : Confirm substituent positions (e.g., 3-fluorophenyl integration at δ 7.2–7.5 ppm, thiophene protons at δ 6.8–7.1 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 487.2) .
Q. What preliminary structure-activity relationship (SAR) insights exist for thiazolo-triazole-sulfonamide hybrids?
- Answer : Early SAR studies suggest:
- 3-Fluorophenyl substitution : Enhances target binding affinity compared to chloro or methoxy analogs .
- Sulfonamide linkage : Critical for solubility and membrane permeability .
- Thiophene methylation : Reduces metabolic instability in hepatic microsomal assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and buffer systems .
- Counter-screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific effects .
- Dose-response validation : Confirm EC50/IC50 values across three independent replicates .
Q. What experimental designs are recommended to evaluate in vivo efficacy versus in vitro potency gaps?
- Answer : Address pharmacokinetic-pharmacodynamic (PK-PD) disconnects via:
- Metabolic stability assays : Liver microsomes or cytochrome P450 isoforms to identify degradation hotspots .
- Tissue distribution studies : Radiolabeled compound tracking in rodent models to assess bioavailability .
- Formulation optimization : Nanoemulsions or PEGylation to enhance plasma half-life .
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Answer :
- Docking simulations : Use X-ray crystallography data (if available) to map interactions with biological targets (e.g., kinase ATP-binding pockets) .
- QSAR models : Train algorithms on bioactivity datasets to predict substituent effects on IC50 .
- Free-energy perturbation (FEP) : Quantify binding energy changes for fluorophenyl vs. chlorophenyl analogs .
Q. What strategies identify and characterize reactive metabolites in preclinical studies?
- Answer :
- Trapping assays : Incubate with glutathione or cyanide to capture electrophilic intermediates .
- HR-MS/MS : Fragment ions to elucidate metabolic pathways (e.g., sulfonamide oxidation or thiazole ring cleavage) .
- CYP inhibition assays : Prioritize isoforms (e.g., CYP3A4) responsible for metabolite generation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
